molecular formula C6H13ClN2O2 B6285047 2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride CAS No. 2138095-44-8

2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride

Cat. No.: B6285047
CAS No.: 2138095-44-8
M. Wt: 180.6
InChI Key:
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Description

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions are typically functionalized azetidine derivatives, which can be further modified for various applications .

Scientific Research Applications

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways . detailed studies on its exact mechanism of action are still ongoing.

Properties

CAS No.

2138095-44-8

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.6

Purity

85

Origin of Product

United States

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